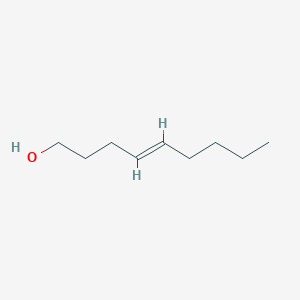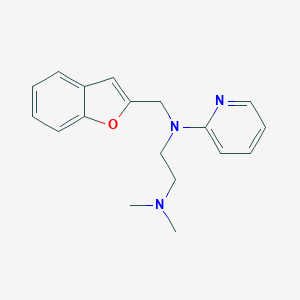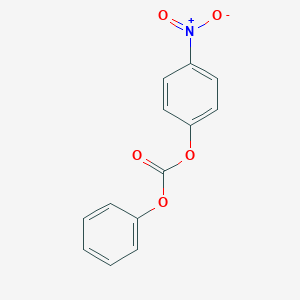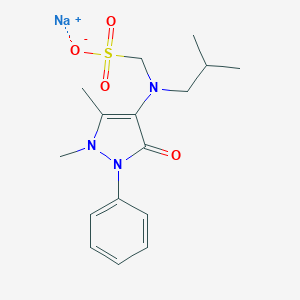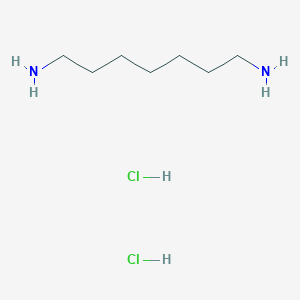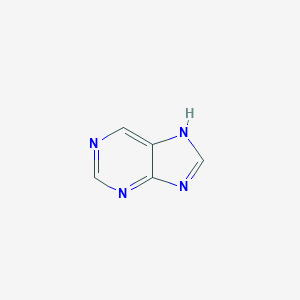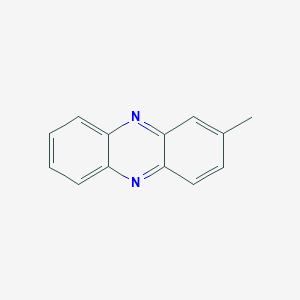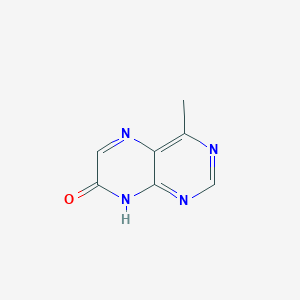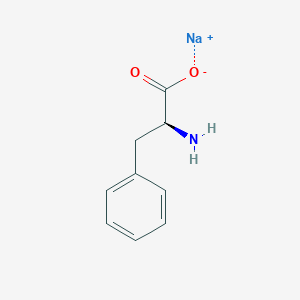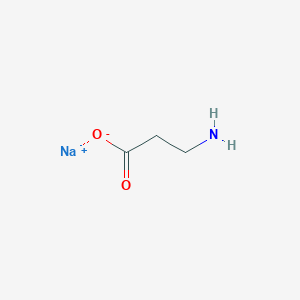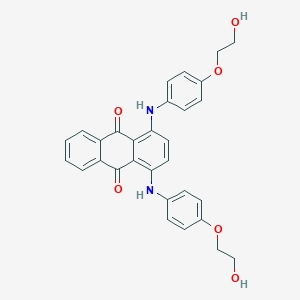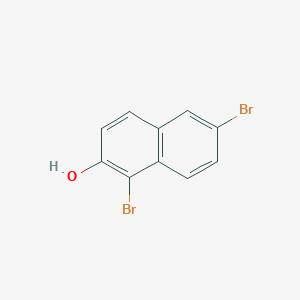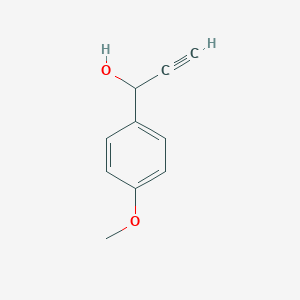
Hexyltriethoxysilane
Vue d'ensemble
Description
Hexyltriethoxysilane is a chemical compound with the molecular formula C12H28O3Si . It is also known by other names such as triethoxy(hexyl)silane and n-Hexyltriethoxysilane .
Molecular Structure Analysis
Hexyltriethoxysilane has a molecular weight of 248.43 g/mol . The InChI representation of its structure isInChI=1S/C12H28O3Si/c1-5-9-10-11-12-16 (13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 . The Canonical SMILES representation is CCCCCC [Si] (OCC) (OCC)OCC . Physical And Chemical Properties Analysis
Hexyltriethoxysilane has a molecular weight of 248.43 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 11 rotatable bonds . The exact mass and monoisotopic mass of Hexyltriethoxysilane are 248.18077129 g/mol . The topological polar surface area is 27.7 Ų .Applications De Recherche Scientifique
Interfacial Adhesive Strength
Silane coupling agents, such as triethoxy(hexyl)silane, can enhance the interfacial adhesive strength between different materials . This makes it valuable for multi-materialization, where different materials are combined to create a composite with superior properties .
Water Treatment
Triethoxy(hexyl)silane can be used in water treatment processes . The silane coupling agent composites-based modification exhibits higher reactivity towards hydrolysis, which can be beneficial in water treatment applications .
Polymer Composites and Coatings
The compound is used in the development of polymer composites and coatings . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents, have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .
Surface Modification
Triethoxy(hexyl)silane is used for surface modification . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
Synthesis in Nanoparticles
Amino-silanized surfaces are used in many laboratories and in industrial processes, such as synthesis in nanoparticles . Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .
Heat and Moisture Resistance
Triethoxy(hexyl)silane can be used as a coupling agent to improve the heat and moisture resistance of basalt fibre-reinforced composites . The results show that γ‐aminopropyl triethoxy silane (KH‐550) and γ‐glycidoxy propyl trimethoxy silane (KH‐560) perform better as coupling agents as they form bonds with the matrix resin .
Safety and Hazards
Mécanisme D'action
Target of Action
Triethoxy(hexyl)silane, also known as n-Hexyltriethoxysilane or Hexyltriethoxysilane, is an organosilicon compound. Its primary targets are organic compounds, particularly those containing hydroxyl groups . It is often used in the preparation of silicone materials and in the production of hydrophobic coatings .
Mode of Action
Triethoxy(hexyl)silane interacts with its targets through a process known as hydrosilylation . This reaction involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds. The compound can also undergo hydrolysis, resulting in the formation of silanol groups .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation of siloxane bonds. It can participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions can lead to the formation of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Pharmacokinetics
Triethoxy(hexyl)silane is characterized by rapid hydrolysis, with a half-life of 0.3 to 0.6 hours at a pH of 7 and 25°C . This hydrolysis results in the formation of ethanol and hexylsilanetriol .
Result of Action
The action of triethoxy(hexyl)silane results in the formation of hydrophobic coatings on various surfaces . The compound’s hydrolysis products can self-condense into highly cross-linked, high molecular weight polymers . These polymers can precipitate out of water due to the formation of larger, water-insoluble polymeric resins .
Action Environment
The action, efficacy, and stability of triethoxy(hexyl)silane can be influenced by environmental factors such as pH and temperature . The compound’s hydrolysis rate, for instance, is faster at higher pH levels . Additionally, the compound’s ability to form hydrophobic coatings can be affected by the nature of the surface it is applied to .
Propriétés
IUPAC Name |
triethoxy(hexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMSTCDLAYQDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158808-35-6 | |
| Record name | Silane, triethoxyhexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158808-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40885015 | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Hexyltriethoxysilane | |
CAS RN |
18166-37-5 | |
| Record name | Hexyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18166-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018166375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethoxyhexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hexyltriethoxysilane interact with surfaces and what are the downstream effects?
A1: Hexyltriethoxysilane interacts with surfaces containing hydroxyl groups (like silica, alumina, or oxidized silicon) through a hydrolysis and condensation reaction. [, , ] The triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH) which then condense with surface hydroxyl groups, forming strong Si-O-Si bonds. [, , ] This results in the attachment of hexyl chains to the surface, increasing its hydrophobicity. [, ]
Q2: How does the chain length of the alkyl group in alkoxysilanes influence their protective properties on porous silicon?
A2: Research suggests that longer alkyl chains provide better protection for porous silicon against harsh environments. [] Comparing the performance of various alkoxysilanes, including Hexyltriethoxysilane and Octyltriethoxysilane, revealed that xerogel films created from silanes with longer, non-polar alkyl chains offered superior protection. [] This protection stems from the increased hydrophobicity of the modified surface, hindering the penetration of aqueous solutions like NaOH. []
Q3: Can Hexyltriethoxysilane be used to modify nanoparticles, and what benefits does it offer?
A3: Yes, Hexyltriethoxysilane can modify nanoparticles like alumina (Al2O3). [] Utilizing a wet-jet milling process allows for simultaneous nanoparticle dispersion and surface modification with Hexyltriethoxysilane. [] This method effectively increases the grafting density of HTES on the nanoparticle surface, leading to better dispersion and ultimately enhancing the mechanical properties of nanocomposites. []
Q4: How does Hexyltriethoxysilane influence the density of states in titanium dioxide (TiO2) materials?
A4: Studies show that surface functionalization of mesoporous TiO2 thin films with Hexyltriethoxysilane, among other organosilanes, did not significantly shift the density of states (DOS) in 0.1 M tetrabutylammonium electrolyte. [] This suggests that Hexyltriethoxysilane might not significantly alter the electronic properties of TiO2 under these specific conditions, unlike other functional groups tested. []
Q5: Can Hexyltriethoxysilane be used in conjunction with nanomaterials for biomedical applications?
A5: Research indicates that Hexyltriethoxysilane can be used to modify the surface of periodic mesoporous organosilica (PMO) nanoparticles encapsulating nanodiamonds. [] The HTES, along with PEG-Hexyltriethoxysilane, facilitates the grafting of PEG and amino groups on the nanoparticle surface. [] These surface modifications enhance biocompatibility and enable the use of these nanoparticles in two-photon-excited photodynamic therapy for cancer treatment. []
Q6: What are the implications of solvent polarity on the reaction of Hexyltriethoxysilane with surfaces?
A6: While the provided abstracts do not delve into the specifics of solvent polarity effects on Hexyltriethoxysilane reactions, it's crucial to consider solvent choice for optimal results. Solvent polarity can significantly impact the hydrolysis and condensation rates of alkoxysilanes, ultimately affecting the quality and morphology of the resulting surface modifications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



